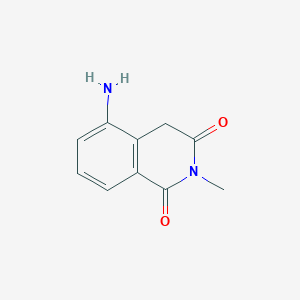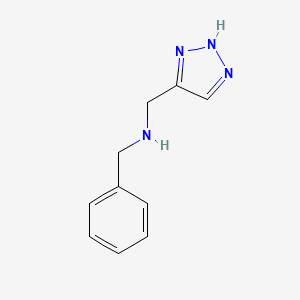![molecular formula C12H14F3NO2 B13240646 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B13240646.png)
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine is a chemical compound with the molecular formula C12H14F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-4-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring with a trifluoromethoxy group is prepared through electrophilic aromatic substitution reactions.
Oxan-4-amine Formation: The oxan-4-amine structure is synthesized through a series of nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the trifluoromethoxyphenyl ring with the oxan-4-amine structure under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the phenyl ring or the oxan-4-amine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the phenyl ring or the oxan-4-amine structure.
Applications De Recherche Scientifique
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxan-4-amine structure may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(Trifluoromethyl)phenyl]oxan-4-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-[3-(Methoxy)phenyl]oxan-4-amine: Contains a methoxy group instead of a trifluoromethoxy group.
4-[3-(Fluoro)phenyl]oxan-4-amine: Features a fluoro group in place of the trifluoromethoxy group.
Uniqueness
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H14F3NO2 |
|---|---|
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
4-[3-(trifluoromethoxy)phenyl]oxan-4-amine |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11/h1-3,8H,4-7,16H2 |
Clé InChI |
XFISAGSHNUYXMR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C2=CC(=CC=C2)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


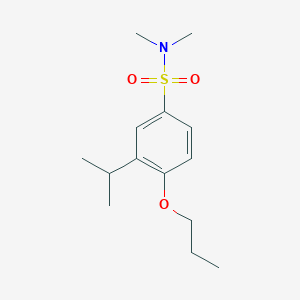
![1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13240572.png)

![Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate](/img/structure/B13240591.png)
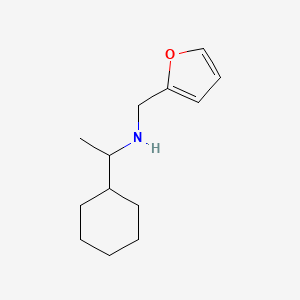
![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride](/img/structure/B13240602.png)

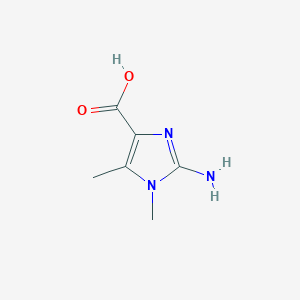
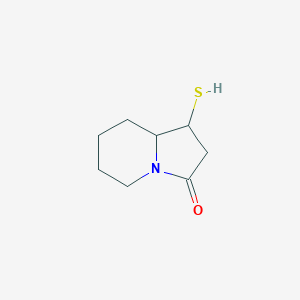
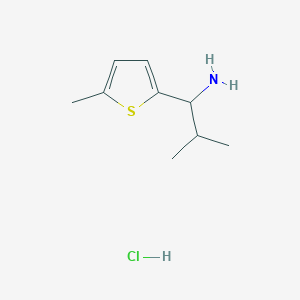
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole](/img/structure/B13240633.png)

